2,4,6-Tris(chloromethyl)-1,3,5-triazine

Catalog No.
S14904971
CAS No.
98142-42-8
M.F
C6H6Cl3N3
M. Wt
226.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris(chloromethyl)-1,3,5-triazine

CAS Number

98142-42-8

Product Name

2,4,6-Tris(chloromethyl)-1,3,5-triazine

IUPAC Name

2,4,6-tris(chloromethyl)-1,3,5-triazine

Molecular Formula

C6H6Cl3N3

Molecular Weight

226.5 g/mol

InChI

InChI=1S/C6H6Cl3N3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h1-3H2

InChI Key

RICRAVHJCLFPFF-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NC(=N1)CCl)CCl)Cl

2,4,6-Tris(chloromethyl)-1,3,5-triazine is a chemical compound characterized by its triazine core and three chloromethyl substituents at the 2, 4, and 6 positions. Its molecular formula is C6H6Cl3N3C_6H_6Cl_3N_3, and it is classified as a chlorinated derivative of triazine. The compound's structure features a six-membered ring containing three nitrogen atoms and three carbon atoms, which contributes to its reactivity and potential applications in various fields such as organic synthesis and material science .

The chemical reactivity of 2,4,6-Tris(chloromethyl)-1,3,5-triazine primarily involves nucleophilic substitution reactions. The chloromethyl groups can be replaced by various nucleophiles, leading to the formation of diverse derivatives. For instance, reactions with amines can yield substituted triazines with enhanced biological or chemical properties. Additionally, this compound can undergo hydrolysis under specific conditions to form corresponding alcohols or acids .

The synthesis of 2,4,6-Tris(chloromethyl)-1,3,5-triazine typically involves the chloromethylation of cyanuric chloride or related triazine derivatives. A common method includes:

  • Chloromethylation: Reacting cyanuric chloride with formaldehyde and hydrochloric acid to introduce chloromethyl groups.
  • Nucleophilic Substitution: Sequential substitution reactions where nucleophiles replace the chloromethyl groups to form various derivatives.

These methods allow for the preparation of a wide range of trisubstituted triazines with different functional groups attached .

2,4,6-Tris(chloromethyl)-1,3,5-triazine finds applications in several areas:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules due to its reactive chloromethyl groups.
  • Agriculture: Potential use as a herbicide or pesticide due to its structural similarity to other biologically active compounds.
  • Material Science: Its properties may lend themselves to applications in creating polymers or materials with specific chemical resistance or reactivity .

Interaction studies involving 2,4,6-Tris(chloromethyl)-1,3,5-triazine focus on its ability to react with various nucleophiles. These studies highlight how the compound can form new derivatives that may exhibit enhanced properties compared to the parent compound. For example, interactions with amino acids or proteins could lead to the development of novel pharmaceuticals or agrochemicals .

Several compounds share structural similarities with 2,4,6-Tris(chloromethyl)-1,3,5-triazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2,4-Dichloro-1,3,5-triazineTwo chlorine substituentsLess reactive than trisubstituted variants
2,4-Diamino-1,3,5-triazineAmino groups instead of halogensPotentially more biologically active
2-Chloro-4-amino-6-methyl-1,3,5-triazineMixed substituents (chlorine and amino)Enhanced solubility in organic solvents
2,4-Dichloro-6-methoxy-1,3,5-triazineMethoxy group enhances reactivityUseful in organic synthesis

The presence of multiple chloromethyl groups in 2,4,6-Tris(chloromethyl)-1,3,5-triazine increases its reactivity compared to these similar compounds. This makes it particularly valuable for applications requiring high reactivity or specific interactions in synthetic pathways .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

224.962730 g/mol

Monoisotopic Mass

224.962730 g/mol

Heavy Atom Count

12

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